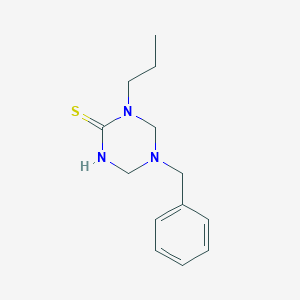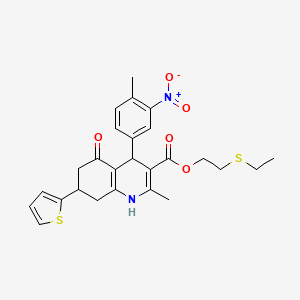![molecular formula C15H22N2O5 B11594296 2-{4-[2-(Furan-2-ylcarbonyl)hydrazinyl]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11594296.png)
2-{4-[2-(Furan-2-ylcarbonyl)hydrazinyl]-4-oxobutan-2-yl}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID involves multiple steps. One common synthetic route includes the condensation of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 4-oxobutanoic acid under specific conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The compound’s anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways and the inhibition of key enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: Known for its antibacterial properties.
Furan-2,5-dicarboxylic acid: Used in the production of bio-based plastics.
Furan-2-ylmethanol: Exhibits antifungal activity.
The uniqueness of 2-{4-[(FURAN-2-YL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}HEXANOIC ACID lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[4-[2-(furan-2-carbonyl)hydrazinyl]-4-oxobutan-2-yl]hexanoic acid |
InChI |
InChI=1S/C15H22N2O5/c1-3-4-6-11(15(20)21)10(2)9-13(18)16-17-14(19)12-7-5-8-22-12/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
ACGFKIPFYPFSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)CC(=O)NNC(=O)C1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11594222.png)
![2-Methoxyethyl 6,11-dioxo-2-(4-pyridyl)-6,11-dihydrobenzo[F]pyrido[1,2-A]indole-12-carboxylate](/img/structure/B11594223.png)
![12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11594226.png)
![N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11594230.png)
![9-{[(4-methylphenyl)thio]acetyl}-9H-carbazole](/img/structure/B11594234.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594237.png)

![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594274.png)
![4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11594280.png)
![2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594282.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11594287.png)

![(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594292.png)
